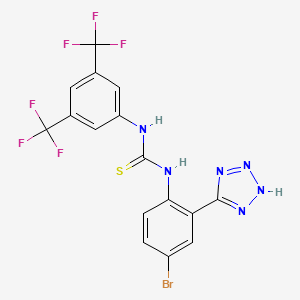

1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-bromo-2-(2H-tetrazol-5-yl)phenyl)thiourea

Übersicht

Beschreibung

NS 11021, auch bekannt als N’-[3,5-Bis(trifluormethyl)phenyl]-N-[4-brom-2-(2H-tetrazol-5-yl)phenyl]thioharnstoff, ist eine synthetische Verbindung, die als potenter und spezifischer Aktivator von Kaliumkanälen mit großer Leitfähigkeit (BK-Kanäle, auch bekannt als KCa1.1-Kanäle) wirkt . Diese Kanäle spielen eine entscheidende Rolle in verschiedenen physiologischen Prozessen, einschließlich der Regulation der neuronalen Feuerraten, der Kontraktilität der glatten Muskulatur und des Gefäßtonus .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von NS 11021 beinhaltet die Reaktion von 3,5-Bis(trifluormethyl)anilin mit 4-Brom-2-(2H-tetrazol-5-yl)anilin in Gegenwart von Thiophosgen, um die Thioharnstoffverknüpfung zu bilden . Die Reaktion wird typischerweise unter wasserfreien Bedingungen durchgeführt und erfordert eine sorgfältige Kontrolle der Temperatur und der Reaktionszeit, um hohe Ausbeuten und Reinheit zu erzielen .

Industrielle Produktionsmethoden: Die industrielle Produktion von NS 11021 folgt ähnlichen Synthesewegen, aber in größerem Maßstab. Der Prozess beinhaltet die Verwendung von automatisierten Reaktoren und strengen Qualitätskontrollmaßnahmen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of NS 11021 involves the reaction of 3,5-bis(trifluoromethyl)aniline with 4-bromo-2-(2H-tetrazol-5-yl)aniline in the presence of thiophosgene to form the thiourea linkage . The reaction is typically carried out under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields and purity .

Industrial Production Methods: Industrial production of NS 11021 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and purity of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: NS 11021 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie des Bromatoms und des Tetrazolrings . Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Häufige Reagenzien sind Nukleophile wie Amine und Thiole.

Oxidationsreaktionen: Als Oxidationsmittel können Wasserstoffperoxid oder Kaliumpermanganat unter sauren oder basischen Bedingungen verwendet werden.

Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden unter wasserfreien Bedingungen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Zum Beispiel können Substitutionsreaktionen mit Aminen verschiedene substituierte Thioharnstoffe ergeben, während Oxidationsreaktionen Sulfoxide oder Sulfone erzeugen können .

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Research has indicated that NS-11021 exhibits significant anticancer properties. It has been studied for its effects on various cancer cell lines, including melanoma and pancreatic duct adenocarcinoma.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of NS-11021 on several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Apoptosis induction via caspase activation |

| U-937 | 0.78 | Cell cycle arrest at G1 phase |

| A549 | 1.54 | Modulation of apoptotic pathways |

These results indicate that the presence of electron-withdrawing groups like trifluoromethyl enhances biological activity, positioning NS-11021 as a promising candidate for further development in cancer therapeutics .

Interaction Studies

NS-11021's binding affinity with various biological targets has been a focal point of research. Preliminary studies suggest that it interacts effectively with potassium channels, specifically increasing the open probability of KCa1.1 channels by altering their gating kinetics. This modulation may have implications for conditions related to ion channel dysfunction.

Synthetic Applications

The synthesis of NS-11021 involves several steps that highlight its versatility in organic chemistry:

Synthesis Steps

- Formation of Thiourea : The initial step typically involves the reaction between appropriate amines and isothiocyanates.

- Substitution Reactions : The compound can undergo various substitution reactions due to the presence of bromine and trifluoromethyl groups.

This synthetic pathway not only contributes to the understanding of thiourea chemistry but also opens avenues for creating derivatives with enhanced properties.

Potential in Drug Development

Given its unique structure and biological activity, NS-11021 has potential applications in drug development beyond oncology. Its ability to modulate ion channels suggests possible uses in cardiovascular diseases and neurological disorders where ion channel regulation is critical.

Wirkmechanismus

NS 11021 exerts its effects by binding to the alpha subunit of the BK channel, thereby stabilizing the open conformation of the channel . This binding shifts the voltage dependence of activation towards more hyperpolarized voltages, facilitating the opening of the channel at lower membrane potentials . The compound also slows the deactivation of the channel, prolonging its open state and enhancing potassium efflux .

Vergleich Mit ähnlichen Verbindungen

NS 19504: Another potent activator of BK channels with similar effects on channel gating kinetics.

BMS-191011: A BK channel activator that also modulates other potassium channels.

Uniqueness of NS 11021: NS 11021 is unique in its high specificity for BK channels and its ability to modulate channel activity without affecting other ion channels such as sodium or calcium channels . This specificity makes it a valuable tool for studying BK channel physiology and for developing targeted therapies .

Biologische Aktivität

1-(3,5-Bis(trifluoromethyl)phenyl)-3-(4-bromo-2-(2H-tetrazol-5-yl)phenyl)thiourea, also known as NS11021, is a thiourea derivative notable for its potential biological applications, particularly in the fields of oncology and pharmacology. This compound exhibits significant cytotoxicity against various cancer cell lines and has been studied for its mechanisms of action.

- Molecular Formula : C16H9BrF6N6S

- Molecular Weight : 511.24 g/mol

- CAS Number : 265646-85-3

Research indicates that thiourea derivatives, including NS11021, exert their biological effects primarily through the induction of apoptosis in cancer cells. The compound has been shown to inhibit specific ion channels and interfere with cellular signaling pathways critical for tumor growth and survival.

Cytotoxicity Studies

In vitro studies have demonstrated that NS11021 exhibits potent cytotoxic effects against various cancer cell lines, including:

- Colon Cancer Cells : SW480 and SW620

- Prostate Cancer Cells : PC3

- Leukemia Cells : K562

The half-maximal inhibitory concentration (IC50) values for these cell lines are notably low, indicating strong anti-cancer activity. For instance, some derivatives in related studies showed IC50 values as low as 1.5 µM .

Apoptotic Activity

The compound has been evaluated for its ability to induce apoptosis. Flow cytometry analyses revealed that NS11021 significantly increases both early and late apoptotic cell populations in treated cancer cells. For example:

- In SW480 cells, late apoptosis was observed in up to 97% of the population when treated with certain concentrations .

Comparative Biological Activity

A comparative analysis of NS11021 with other thiourea derivatives shows that it possesses superior cytotoxic properties. The following table summarizes the IC50 values of NS11021 compared to other compounds:

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| NS11021 | <10 | Colon (SW480, SW620) |

| 4-CF3 Phenyl Thiourea | 8.9 | Colon (SW620) |

| Doxorubicin | 15 | Various |

| Cisplatin | 20 | Various |

Case Studies

- Study on Apoptosis Induction : A study conducted on human colon cancer cells demonstrated that treatment with NS11021 led to a significant decrease in viable cell counts due to apoptosis induction. The compound was shown to activate caspases, which are critical in the apoptotic pathway .

- Mechanistic Insights : Another research article investigated the mechanisms behind the cytotoxic activity of thiourea derivatives, including NS11021. It was found that these compounds could disrupt cellular processes by inhibiting key signaling pathways associated with cancer cell proliferation .

Eigenschaften

IUPAC Name |

1-[3,5-bis(trifluoromethyl)phenyl]-3-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9BrF6N6S/c17-9-1-2-12(11(6-9)13-26-28-29-27-13)25-14(30)24-10-4-7(15(18,19)20)3-8(5-10)16(21,22)23/h1-6H,(H2,24,25,30)(H,26,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDKAFDIKYQMOMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C2=NNN=N2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9BrF6N6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956014-19-0 | |

| Record name | 956014-19-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.